9-Oxo-9H-fluorene-2,7-dicarboxylic acid

Description

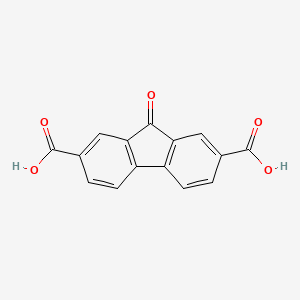

9-Oxo-9H-fluorene-2,7-dicarboxylic acid (CAS 792-26-7, molecular formula C₁₅H₈O₅) is a polycyclic aromatic compound featuring a fluorenone core substituted with two carboxylic acid groups at positions 2 and 7 (Figure 1). Its average molecular mass is 268.224 g/mol, and it exhibits a planar, conjugated structure that enables applications in metal-organic frameworks (MOFs), luminescent materials, and adsorption systems . The compound is commercially available as a research-grade material with ≥98% purity, requiring storage at room temperature in moisture-free conditions .

Properties

IUPAC Name |

9-oxofluorene-2,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIFYVJZYNTBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374564 | |

| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792-26-7 | |

| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 792-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Fluorene Derivatives

The most common and foundational approach to synthesizing this compound is through the oxidation of fluorene or fluorene derivatives . This method involves:

- Starting Materials: Fluorene or 9H-fluorene-2,7-dicarboxylic acid precursors

- Oxidizing Agents: Strong oxidants such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4)

- Reaction Conditions: Controlled temperature (often moderate heating), acidic medium, and specific reaction times to optimize yield and prevent over-oxidation or decomposition

- Outcome: Introduction of the ketone group at the 9-position while maintaining carboxylic acid groups at 2 and 7 positions

This oxidative approach is supported by industrial and laboratory-scale syntheses, emphasizing purity and yield optimization.

Multi-Step Synthesis via Biphenyl Intermediates

An alternative synthetic route involves the construction of biphenyl intermediates followed by cyclization and oxidation:

- Step 1: Preparation of biphenyl dicarboxylate esters via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) between brominated aromatic esters and phenylboronic acids

- Step 2: Hydrolysis of esters to corresponding dicarboxylic acids

- Step 3: Cyclization and oxidation under acidic or heating conditions to form the fluorene ketone core with carboxylic acid groups at 2 and 7 positions

This method is detailed in patent literature and research articles, highlighting the use of palladium catalysts and sodium carbonate bases in mixed solvent systems (toluene-ethanol-water) under heating.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Purity and Characterization: Purification typically involves recrystallization from ethanol/water mixtures or silica gel chromatography. Purity is confirmed by HPLC, NMR, and mass spectrometry (FAB-MS showing molecular ion peaks consistent with C15H8O5).

- Physical Properties: Melting point around 210–215°C; sparingly soluble in water but soluble in polar aprotic solvents such as DMSO and DMF.

- Storage: Stable when stored at room temperature in sealed containers away from moisture; stock solutions stored at -20°C to -80°C maintain stability for months.

Summary Table of Preparation Methods

| Method Type | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Oxidation | Fluorene or fluorene dicarboxylic acid | KMnO4, H2CrO4, HNO3/H2SO4, heating | Straightforward, scalable | Requires careful control to avoid over-oxidation |

| Biphenyl Intermediate Route | Brominated aromatic esters, boronic acids | Pd-catalyzed coupling, NaOH hydrolysis, acid cyclization | High selectivity, modular synthesis | Multi-step, requires catalysts and purification |

| Esterification (Derivatives) | This compound | Alcohols, acid catalysts | Improves solubility and reactivity | Additional steps, not direct acid synthesis |

Scientific Research Applications

Overview

9-Oxo-9H-fluorene-2,7-dicarboxylic acid is an organic compound characterized by its unique structure, which includes two carboxylic acid groups and a ketone group within the fluorene framework. This structural composition endows it with diverse applications across various scientific fields, including organic synthesis, material science, and medicinal chemistry.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules. The compound can undergo:

- Oxidation : Leading to the formation of further carboxylic acids or ketones.

- Reduction : Resulting in amines or alcohols.

- Substitution Reactions : Particularly nucleophilic substitutions with halogenated derivatives.

Material Science

In material science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials. Its conjugated structure contributes to unique electronic properties that are beneficial for applications in flexible displays and solid-state lighting.

Research indicates that this compound may possess various biological properties, including:

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects.

- Anti-Cancer Properties : Compounds related to this structure have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms such as tubulin inhibition .

Anti-Cancer Activity

A study focused on N-aryl derivatives of 9-Oxo-9H-fluorene demonstrated significant cytotoxic effects against several cancer cell lines (e.g., T47D and HCT116). The introduction of substitutions at specific positions on the fluorene ring enhanced the anticancer activity of these compounds .

Anti-Inflammatory Effects

Research exploring the anti-inflammatory properties of related compounds indicated a reduction in inflammatory markers in animal models. This suggests a promising role for derivatives of this compound in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid groups can form hydrogen bonds, influencing the compound’s interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Performance in Metal-Organic Frameworks

Key Findings :

- Fluorenone-based MOFs excel in vapor-phase sensing (e.g., cyclohexanone detection) due to tunable porosity .

- Sulfone-containing MOFs outperform fluorenone derivatives in aqueous Hg²⁺ removal, highlighting ligand functionality’s role .

Biological Activity

9-Oxo-9H-fluorene-2,7-dicarboxylic acid (C15H8O5) is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound has been investigated for its interactions with biomolecules and its therapeutic properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C15H8O5

- Molecular Weight : 268.23 g/mol

- CAS Number : 792-26-7

The structure of this compound features both carboxylic acid groups and a ketone group, which contribute to its reactivity and versatility in chemical synthesis. Its unique functional groups allow it to participate in various biochemical pathways, making it a subject of interest in biological research.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Energy Storage : As a supramolecular compound, it may interact with cellular targets to store energy, influencing energy-dependent processes.

- Enzyme Interaction : The compound may modulate enzyme activities by interacting with active sites or altering conformational states.

- Biochemical Pathways : Hydrolysis of the ester groups can release the active acid form, which can engage in various metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : Investigations have shown that this compound exhibits inhibitory effects on several cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), and erythroleukemia (K562) cells. The compound demonstrated moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (µM) | Comparative Agent | Remarks |

|---|---|---|---|

| A549 | 40 | Cisplatin (10) | Moderate inhibition observed |

| MCF-7 | 30 | Cisplatin (8) | Effective against breast cancer cells |

| K562 | 25 | Cisplatin (5) | Selective action against leukemia |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

- Study on Antitumor Activity : A study conducted on the effects of this compound on A549 cells revealed that treatment with varying concentrations led to significant cell cycle arrest at the S phase, indicating its potential as a chemotherapeutic agent .

- Mechanistic Insights : Another investigation into the compound's mechanism found that it could enhance reactive oxygen species (ROS) generation in tumor cells, leading to increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-Oxo-9H-fluorene-2,7-dicarboxylic acid, and how do reaction conditions influence purity?

- Methodological Answer: The ligand is typically synthesized via solvothermal or reflux methods. For example, derivatives like 9-fluorenone-2,7-dicarboxylic acid (H2FDCA) are synthesized using metal salts and organic linkers under controlled temperatures (e.g., 100°C in DMSO/NaOMe systems) . Purification often involves recrystallization or column chromatography. Purity is confirmed via HPLC, NMR, and elemental analysis. Solvent choice (e.g., DMF, DMSO) and reaction time are critical to avoid side products like partial oxidation intermediates .

Q. How do solubility and stability properties of this ligand impact its handling in MOF synthesis?

- Methodological Answer: The ligand is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited stability in acidic or aqueous environments. For MOF synthesis, solvothermal conditions (e.g., 120°C in DMF/water mixtures) are preferred to ensure ligand deprotonation and coordination to metal nodes (e.g., Zn²⁺, Cd²⁺). Stability under reflux must be monitored via TGA or FTIR to detect decomposition .

Q. What spectroscopic techniques are essential for characterizing this ligand and its metal complexes?

- Methodological Answer: Key techniques include:

- Fluorescence spectroscopy : To study solvatochromic shifts (e.g., λem = 395 nm in toluene vs. 525 nm in ethanol) .

- XRD : For crystallographic analysis of MOF structures (e.g., LMOF-201/202 frameworks) .

- FTIR and NMR : To confirm carboxylate coordination modes and ligand integrity .

Q. What is the ligand’s role in forming MOFs, and how does its rigidity affect framework topology?

- Methodological Answer: The ligand’s planar, conjugated fluorenone core and two carboxylate groups enable it to act as a rigid ditopic linker. This promotes the formation of 3D frameworks with high porosity (e.g., LMOF-201 with Zn²⁺ nodes). Rigidity reduces framework flexibility, enhancing gas adsorption selectivity but potentially limiting dynamic responses .

Advanced Research Questions

Q. How can metal ion selection (e.g., Ca²⁺ vs. Sr²⁺) tune the luminescent properties of MOFs derived from this ligand?

- Methodological Answer: The ligand’s electronic structure interacts with metal ions to modulate emission. For example, Ca²⁺-based MOFs emit white light due to ligand-centered transitions, while Sr²⁺ introduces subtle shifts in emission spectra via metal-to-ligand charge transfer (MLCT). Photoluminescence quantum yield (PLQY) measurements and time-resolved spectroscopy are critical to quantify these effects .

Q. How do researchers resolve contradictions in adsorption efficiency when using the same ligand for different MOF applications (e.g., dye vs. gas adsorption)?

- Methodological Answer: Discrepancies arise from variations in MOF porosity and functionalization. For dye adsorption (e.g., methylene blue), pore size tuning via auxiliary ligands (e.g., DABCO in Zn-MOFs) enhances selectivity . For gas adsorption (e.g., CO2/N2), ligand functionalization with polar groups (e.g., -NH2) improves binding affinity. BET surface area analysis and Grand Canonical Monte Carlo (GCMC) simulations are used to correlate structure-performance relationships .

Q. What strategies optimize the ligand’s photophysical properties for sensing applications (e.g., cyclohexanone detection)?

- Methodological Answer: The ligand’s fluorescence quenching response to analytes is enhanced by:

- Porosity engineering : Increasing MOF surface area improves analyte diffusion (e.g., LMOF-201 with 1.2 nm pores for cyclohexanone vapor) .

- Post-synthetic modification : Introducing electron-withdrawing groups (e.g., -NO2) amplifies quenching sensitivity. Transient absorption spectroscopy and Stern-Volmer analysis quantify quenching constants .

Q. How does solvatochromic behavior influence experimental design in photophysical studies?

- Methodological Answer: Solvent polarity directly impacts emission maxima (e.g., red shift in ethanol vs. toluene). Researchers must standardize solvent choice and control temperature to minimize spectral broadening. Time-dependent density functional theory (TD-DFT) calculations validate solvent effects on excited-state geometries .

Q. What mechanistic insights explain the ligand’s dual role in adsorption and catalysis within MOFs?

- Methodological Answer: The ligand’s conjugated π-system facilitates π-π interactions for dye adsorption, while its carboxylate groups act as Lewis basic sites for catalytic reactions (e.g., Knoevenagel condensation). In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and XPS identify active sites, while kinetic studies (e.g., turnover frequency) quantify catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.